[1-[(9,10-dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
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Description
Scientific Research Applications
Fluorescent Probes and Environmental Sensing
A study by Houdier et al. (2000) discusses the use of a fluorescent probe, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA), for sensitive detection of carbonyl compounds in water samples. This probe is an evolution of a molecule initially proposed for trace measurement of aldehydes and ketones. The improved synthesis of such oxyamino probes led to better sensitivity and very low limits of detection for carbonyl compounds, showcasing the application in environmental water samples analysis (Houdier, Perrier, Defrancq, & Legrand, 2000).
Probe Synthesis for Cysteine Oxidation Detection
Ratnayake et al. (2012) investigated the synthesis of novel fluorescent probes for detecting specific oxidation states of cysteine, demonstrating the compound's utility in observing cellular processes and oxidative stress. The study involved coupling 2-aminoanthracene with chloroacetyl chloride, indicating the synthetic versatility of anthracene derivatives in developing tools for biochemical research (Ratnayake, Dunston, Lattmann, & Griffiths, 2012).
Electropolymerization for Conducting Films
Research by Badawy et al. (2006) on the electrochemical preparation of poly(1-amino-9,10-anthraquinone) films from aqueous solutions explores the use of anthracene derivatives in creating conducting polymer films. These films have potential applications in batteries, electrochromic display devices, and biosensors, highlighting the compound's relevance in materials science and engineering (Badawy, Ismail, & Medany, 2006).
Amidoxime-Functionalized Hydrazones for Chemical Technology
Stasevych et al. (2019) synthesized new (9,10-dioxoanthracen-1-yl)hydrazones containing amidoxime fragments, demonstrating applications in chemical technology. The synthesis and characterizations suggest potential in designing molecules for specific reactions, providing insights into the versatility of anthracene derivatives in synthetic chemistry (Stasevych, Zvarych, Novikov, & Vovk, 2019).
Properties
IUPAC Name |
[1-[(9,10-dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O7S/c1-17(36-24(30)16-28-37(34,35)14-13-18-7-3-2-4-8-18)27(33)29-19-11-12-22-23(15-19)26(32)21-10-6-5-9-20(21)25(22)31/h2-15,17,28H,16H2,1H3,(H,29,33)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAXRQZRJHOBTF-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC(=O)CNS(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC(=O)CNS(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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